molecular formula C25H22N2O2S B3258321 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 303092-96-8

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B3258321
CAS No.: 303092-96-8
M. Wt: 414.5 g/mol
InChI Key: CUMSHRKWYBMIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a synthetic organic compound with the molecular formula C₂₅H₂₂N₂O₂S and a CAS Registry Number of 303092-96-8 . This molecule is characterized by a central 1,3-thiazole ring, which is a privileged structure in medicinal chemistry due to its rigid planarity and electronic properties that facilitate interactions with biological targets . The thiazole ring is substituted at the 5-position with a 4-methoxybenzyl group and at the 2-position with a 2,2-diphenylacetamide moiety. Thiazole-containing compounds are of significant interest in drug discovery and are frequently investigated as key intermediates or core structures in the development of novel therapeutic agents . While the specific biological activity and mechanism of action for this exact compound require further investigation by the researcher, analogous compounds featuring the 1,3-thiazole core have been widely studied for diverse pharmacological activities, including potential anticancer properties . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-29-21-14-12-18(13-15-21)16-22-17-26-25(30-22)27-24(28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,17,23H,16H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMSHRKWYBMIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160106
Record name N-[5-[(4-Methoxyphenyl)methyl]-2-thiazolyl]-α-phenylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303092-96-8
Record name N-[5-[(4-Methoxyphenyl)methyl]-2-thiazolyl]-α-phenylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303092-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-[(4-Methoxyphenyl)methyl]-2-thiazolyl]-α-phenylbenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(4-METHOXYBENZYL)-1,3-THIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered attention in recent pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxybenzylthiazole with diphenylacetamide under controlled conditions. Characterization of the compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared Spectroscopy (IR)

These methods confirm the molecular structure and purity of the synthesized compound.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)12

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The thiazole ring and methoxybenzyl group play crucial roles in enhancing its potency. Variations in these substituents have been studied to optimize the efficacy and reduce toxicity.

Key Findings:

  • The presence of electron-donating groups like methoxy enhances anticancer activity.
  • Substituents on the thiazole ring can modulate the compound's lipophilicity and bioavailability.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.

Case Study 2: Safety Profile Assessment

In a safety assessment involving acute toxicity studies, doses up to 100 mg/kg did not exhibit any significant adverse effects in rodents. This suggests a favorable safety profile for potential therapeutic applications.

Scientific Research Applications

Pharmaceuticals

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has shown promise in various pharmaceutical applications:

  • Anticancer Activity : Studies have indicated that compounds with thiazole rings exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Research suggests that this compound may possess antimicrobial activities against a range of pathogens due to its structural characteristics that allow interaction with microbial membranes .

Material Science

In material science, this compound can be utilized for:

  • Polymer Synthesis : The unique properties of this compound make it suitable for the development of advanced polymers with tailored functionalities for specific applications .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its ability to undergo various chemical transformations allows it to be used as a building block for synthesizing more complex organic molecules .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal investigated the anticancer effects of thiazole derivatives including this compound on human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant inhibitory effects at low concentrations, indicating its potential as a lead compound for developing new antimicrobial agents.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the 4-methoxybenzyl substituent undergoes oxidation under acidic or basic conditions. Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding hydroxylated derivatives. The thiazole ring remains stable under mild oxidative conditions but may degrade under stronger agents like chromium trioxide (CrO₃).

Key Data:

ReagentConditionsProductReference
KMnO₄H₂SO₄, 60°C4-Hydroxybenzyl-thiazole derivative
H₂O₂NaOH, RTSulfoxide intermediates

Reduction Reactions

The acetamide group (-NHCO-) and thiazole ring can be reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). Reduction of the acetamide yields a primary amine, while the thiazole’s C=N bond may saturate to form a thiazolidine derivative.

Key Data:

ReagentConditionsProductReference
LiAlH₄Anhydrous ether, reflux2-Aminothiazole derivative
H₂ (10 atm)Pd-C, EtOH, 50°CPartially saturated thiazole

Electrophilic Substitution

The electron-rich aromatic rings (diphenylacetamide and methoxybenzyl) undergo halogenation or nitration. Bromine (Br₂) in acetic acid selectively substitutes the para position of the methoxybenzyl group, while nitric acid (HNO₃) nitrates the diphenyl rings.

Key Data:

ReagentConditionsProductReference
Br₂AcOH, 40°C4-Bromo-methoxybenzyl derivative
HNO₃/H₂SO₄0°C, 2 hrsNitrated diphenylacetamide

Hydrolysis Reactions

The acetamide bond hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, cleaving to form 2,2-diphenylacetic acid and 5-(4-methoxybenzyl)-1,3-thiazol-2-amine.

Key Data:

ConditionsProductYieldReference
6M HCl, reflux2,2-Diphenylacetic acid85%
2M NaOH, EtOH, RT5-(4-Methoxybenzyl)-1,3-thiazol-2-amine78%

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Thiazole Formation : Cyclocondensation of 4-methoxybenzyl thiourea with α-bromo-2,2-diphenylacetamide in THF ( , ).

  • Coupling : Amide bond formation using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane ( ).

Optimized Conditions:

StepReagents/ConditionsYieldReference
CyclocondensationTHF, 70°C, 12 hrs72%
AmidationDCC/DMAP, CH₂Cl₂, RT89%

Stability Under Physiological Conditions

The compound shows moderate stability in PBS (pH 7.4) at 37°C, with 80% remaining after 24 hours. Degradation products include hydrolyzed acetamide and oxidized methoxybenzyl derivatives ( ).

Comparative Reactivity

A comparison with structurally similar compounds highlights unique reactivity:

CompoundOxidation SensitivityReduction Sites
N-[5-(4-Bromobenzyl)-thiazol-2-yl]-diphenylacetamideLowThiazole C=N bond
N-[5-(Furan-2-yl)-thiazol-2-yl]-diphenylacetamideHigh (furan ring)Acetamide group

Data sourced from,, .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Acetamide Derivatives

Table 1: Key Structural Features and Properties of Selected Analogues
Compound Name Substituents on Thiazole Ring Acetamide Modification Key Findings Reference
N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide derivatives (e.g., 9e) 4-Methoxyphenyl at position 2 Linked to triazole-phenoxymethyl Demonstrated docking interactions with α-glucosidase; moderate bioactivity
N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides Varied R groups (e.g., halogens, methyl) Morpholine-oxoacetamide Exhibited anticancer activity in NCI screening; IC₅₀ values < 10 µM for select derivatives
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Sulfamoyl at position 6 of benzothiazole 2,2-Diphenylacetamide Patent-listed for potential kinase inhibition; no explicit activity data
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide 2,4-Dimethoxyphenyl on thiadiazole Phenylacetamide Structural similarity but with thiadiazole core; computational drug-likeness scores reported
Key Observations:
  • Substituent Effects : The 4-methoxybenzyl group in the target compound contrasts with halogenated (e.g., 9b: 4-fluorophenyl; 9c: 4-bromophenyl) or methyl-substituted (9d) benzyl groups in analogues from . Electron-donating groups like methoxy may enhance membrane permeability compared to electron-withdrawing halogens .
  • Acetamide Modifications : The diphenylacetamide group in the target compound provides greater steric bulk compared to morpholine-oxoacetamide derivatives (), which may influence binding to hydrophobic pockets in biological targets .

Q & A

Basic: What are the optimal synthetic routes for N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide?

Methodological Answer:
The synthesis typically involves coupling a thiazole-2-amine derivative with a diphenylacetyl chloride precursor. A common approach is to react 2-amino-5-(4-methoxybenzyl)-1,3-thiazole with 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C. Post-reaction, the product is isolated via filtration and recrystallized from ethanol-DMF mixtures to ensure purity . Alternative routes may employ microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in similar thiazole-acetamide derivatives .

Basic: What spectroscopic and analytical techniques are used to confirm the compound’s structural integrity?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To verify the presence of the 4-methoxybenzyl group (δ ~7.18–6.87 ppm for aromatic protons, δ ~3.72 ppm for OCH3) and the diphenylacetamide moiety (δ ~7.3–7.5 ppm for phenyl groups) .
  • Elemental Analysis : To confirm empirical formula consistency (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) validation.
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations (~650–750 cm⁻¹) .

Advanced: How can computational modeling elucidate the compound’s bioactivity and target interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases). For example, docking studies of analogous thiazole-acetamides revealed hydrogen bonding between the thiazole nitrogen and catalytic lysine residues in kinase binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes and free energy landscapes (MM-PBSA analysis) .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Assays : Re-evaluate activity under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations for kinase assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural Analog Screening : Test derivatives (e.g., replacing diphenyl groups with fluorophenyl or bromophenyl) to isolate structural determinants of activity .

Basic: What are common impurities encountered during synthesis, and how are they characterized?

Methodological Answer:

  • Byproducts : Unreacted 2,2-diphenylacetyl chloride or hydrolyzed diphenylacetic acid. Detect via TLC (silica gel, ethyl acetate/hexane eluent) and quantify using HPLC (C18 column, UV detection at 254 nm) .
  • Oxidation Products : Methoxybenzyl group oxidation to benzaldehyde derivatives. Confirm via IR (aldehyde C=O stretch at ~1720 cm⁻¹) and NMR (aldehyde proton at δ ~9.8 ppm) .

Advanced: What in silico strategies assess the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS), blood-brain barrier permeability, and CYP450 inhibition .
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., thiazole ring liabilities) .
  • Crystallographic Refinement : Refine X-ray diffraction data with SHELXL (e.g., twinning parameter adjustments) to resolve ambiguities in solid-state conformation, which may influence solubility .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Methodological Answer:

  • Fragment Replacement : Substitute the 4-methoxybenzyl group with bulkier substituents (e.g., 4-tert-butylbenzyl) to enhance hydrophobic interactions in kinase pockets .
  • Bioisosteric Modifications : Replace the thiazole ring with 1,3,4-thiadiazole to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Enantiomeric Resolution : Use chiral HPLC to isolate R/S enantiomers and evaluate differential activity (e.g., IC50 shifts in kinase inhibition assays) .

Basic: What solvent systems and crystallization conditions yield high-purity batches?

Methodological Answer:

  • Solvent Selection : Ethanol-DMF (3:1 v/v) is optimal for recrystallization, balancing solubility and polarity .
  • Temperature Gradients : Slow cooling from reflux (e.g., 80°C to 4°C over 12 hours) minimizes occluded solvent in crystals .
  • Additives : Trace triethylamine (0.1% v/v) can suppress acid-catalyzed degradation during crystallization .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in functionalization reactions?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites. The thiazole C5 position is typically reactive toward electrophilic substitution due to electron-donating methoxybenzyl groups .
  • Kinetic Studies : Monitor reactions (e.g., bromination at C5) via in situ IR to determine rate constants and transition states .

Advanced: What strategies mitigate batch-to-batch variability in biological assay results?

Methodological Answer:

  • Strict QC Protocols : Implement LC-MS purity thresholds (>98%) and Karl Fischer titration for water content control (<0.5%) .
  • Stability Studies : Store the compound under argon at –80°C and pre-equilibrate to room temperature before assays to prevent hydration/degradation .
  • Positive Controls : Include reference inhibitors (e.g., AR-A014418 for GSK-3β assays) to normalize inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.